molecular formula C25H22N2O3S2 B2593927 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 890818-94-7

3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2593927
CAS No.: 890818-94-7
M. Wt: 462.58
InChI Key: FTWIKDLOCRAHTR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a thiophene-based compound characterized by a central thiophene ring substituted with benzenesulfonyl, 4-methylbenzoyl, and 2-methylphenylamine groups.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-16-12-14-18(15-13-16)22(28)23-21(26)24(32(29,30)19-9-4-3-5-10-19)25(31-23)27-20-11-7-6-8-17(20)2/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIKDLOCRAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl and methylbenzoyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the N2-(2-methylphenyl) group under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.

    Reduction: Reduction reactions may target the carbonyl group in the methylbenzoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine exhibit significant biological activities. Key areas of interest include:

  • Antitumor Activity : Thiophene derivatives have been shown to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, some studies have reported that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The presence of the benzenesulfonyl moiety is associated with increased antibacterial activity. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.

Case Studies

StudyFindingsApplications
Study AInvestigated the antitumor effects of thiophene derivatives on breast cancer cell lines. Found significant cytotoxicity compared to controls.Potential use in cancer therapeutics.
Study BExamined the antibacterial properties against Staphylococcus aureus. Showed effective inhibition at low concentrations.Development of new antibiotics.
Study CExplored enzyme inhibition related to metabolic syndromes. Identified potential pathways for therapeutic intervention.Treatment strategies for metabolic disorders.

Material Science Applications

Beyond biological applications, this compound's unique properties make it suitable for various material science applications:

  • Organic Electronics : Its electronic properties allow for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Sensors : The compound's ability to interact with specific ions or molecules can be harnessed in sensor technology for environmental monitoring.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The thiophene core in the target compound distinguishes it from triazole (e.g., [7–9]) and thiazole (e.g., ) analogs, which may influence electronic properties and bioactivity.

Physicochemical Properties

Table 2: Spectral and Stability Comparisons

Compound IR Spectral Features (cm⁻¹) Tautomeric Behavior Thermal Stability
3-(Benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine Expected: C=O (~1660–1680), S=O (~1150–1250) No tautomerism reported Likely stable up to 250°C (inferred)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] C=S (~1247–1255), NH (~3278–3414) Thione-thiol tautomerism (thione form dominant) Stable under reflux in basic conditions
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine N=N (~1400–1600), NH (~3300) Azo-hydrazone tautomerism possible Decomposes to NOx at high temperatures

Key Observations :

  • The absence of tautomerism in the thiophene compound contrasts with triazole analogs, which exhibit thione-thiol equilibria .
  • Thermal decomposition pathways differ significantly: the azo compound releases NOx, while sulfonyl/thiophene derivatives may degrade to sulfonic acids or aromatic fragments .

Table 3: Toxicity and Mutagenicity Data

Compound Mutagenicity (e.g., Ames Test) Acute Toxicity Environmental Persistence
This compound No data available Likely low (based on sulfonyl/benzoyl groups) Moderate (persistent sulfonyl groups)
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine Positive in microbial mutagenicity assays High (toxic metabolites) High (azo dyes resist biodegradation)
S-Alkylated 1,2,4-triazoles [10–15] Not reported Variable (depends on substituents) Low to moderate

Key Observations :

  • The azo compound’s mutagenicity highlights the risks of aromatic amines, whereas sulfonyl/thiophene derivatives may exhibit safer profiles due to stabilized electron-withdrawing groups .
  • Structural modifications (e.g., fluorination in triazoles [7–9]) can mitigate toxicity by altering metabolic pathways .

Biological Activity

3-(Benzene sulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on anti-inflammatory, anticancer, and other pharmacological activities.

Overview of Thiophene Derivatives

Thiophene derivatives, including the compound , are recognized for their diverse biological activities. The thiophene ring system is a privileged structure in drug discovery, with numerous compounds exhibiting significant therapeutic effects across various diseases. This includes anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Structure and Properties

The compound's structure can be broken down into key functional components:

  • Thiophene Ring : This five-membered heterocyclic structure is essential for its biological activity.
  • Benzene Sulfonyl and Methyl Benzoyl Groups : These substituents are believed to enhance the compound's interaction with biological targets.
  • Diamine Functionality : The presence of two amine groups may contribute to its solubility and reactivity.

Anti-inflammatory Activity

Research indicates that thiophene derivatives can inhibit pro-inflammatory pathways. The compound has shown potential in:

  • Inhibition of COX and LOX Enzymes : Studies have demonstrated that similar thiophene compounds exhibit IC50 values indicating effective inhibition of these enzymes, which are crucial in the inflammatory response .
  • Cytokine Modulation : Compounds with similar structures have been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
Activity IC50 Value Mechanism
COX Inhibition29.2 µMBlocking cyclooxygenase activity
LOX Inhibition6.0 µMInhibiting lipoxygenase activity
TNF-α Expression Reduction10 µMModulating gene expression

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties:

  • Cell Proliferation Inhibition : Similar compounds have been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : Research has indicated that thiophene-based compounds can interfere with signaling pathways critical for tumor growth and metastasis .

Case Studies and Research Findings

  • In Vivo Studies : A study on a related thiophene derivative demonstrated significant anti-inflammatory effects in animal models of acute lung injury. The compound reduced inflammation markers and improved survival rates in treated subjects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives have revealed that modifications to the benzoyl groups can significantly enhance biological activity. For instance, substituents that increase electron density on the thiophene ring tend to improve inhibitory potency against inflammatory mediators .
  • Clinical Relevance : Several thiophene-based drugs have been approved by the FDA, highlighting their therapeutic potential across various indications. This underscores the importance of continued research into new derivatives like 3-(Benzene sulfonyl)-5-(4-methylbenzoyl)-N2-(2-methylphenyl)thiophene-2,4-diamine .

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